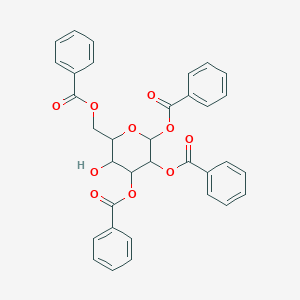

(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate

Description

Properties

IUPAC Name |

(4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34-35H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHLAWIOLBRAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Characteristics

The compound features a tetra-substituted oxane (pyran) ring with three benzoyloxy groups at positions 4, 5, and 6, a hydroxymethyl group at position 2, and a benzoate ester at the hydroxymethyl oxygen. Its molecular formula is C₃₄H₂₈O₁₀ (596.6 g/mol), with a XLogP3 value of 5.8, indicating high hydrophobicity. The stereochemistry of the hydroxyl and benzoyloxy groups is critical for its reactivity, as confirmed by NMR and mass spectrometry.

Synthetic Pathways

Starting Materials and Precursors

The synthesis typically begins with D-glucopyranose or its derivatives. For example, 2,3,4,6-Tetra-O-benzoyl-D-glucopyranose (CAS 64768-20-3) serves as a key intermediate, synthesized via nitric acid oxidation of D-glucofuranose followed by benzoylation. The target compound retains a free hydroxyl group at position 3, necessitating selective protection-deprotection strategies.

Stepwise Benzoylation

-

Initial Protection : The primary hydroxyl group (position 6) is benzoylated using benzoyl chloride (1.2 eq) in anhydrous pyridine at 0–5°C for 4 hours.

-

Secondary Protections : Positions 4 and 5 are sequentially benzoylated under similar conditions, with reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane 1:3).

-

Final Esterification : The hydroxymethyl group at position 2 is benzoylated using benzoyl chloride (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dichloromethane at room temperature for 12 hours.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–25°C |

| Solvent | Pyridine/DCM |

| Catalyst | DMAP (0.1 eq) |

| Yield | 68–72% (after purification) |

One-Pot Multistep Synthesis

A streamlined approach employs excess benzoyl chloride (4.5 eq) and pyridine (5 eq) in DMF at 50°C for 24 hours, achieving simultaneous benzoylation of positions 2, 4, 5, and 6. The free hydroxyl at position 3 is preserved due to steric hindrance from adjacent substituents. This method reduces purification steps but requires rigorous stoichiometric control to avoid over-benzoylation.

Mechanistic Insights

Nucleophilic Acyl Substitution

Benzoylation proceeds via nucleophilic attack of the sugar hydroxyl oxygen on the electrophilic carbonyl carbon of benzoyl chloride. Pyridine neutralizes HCl byproduct, shifting equilibrium toward product formation. The reaction’s regioselectivity is governed by:

Side Reactions and Mitigation

-

Over-benzoylation : Addressed by limiting benzoyl chloride to 1.1–1.2 eq per hydroxyl group.

-

Racemization : Minimized by maintaining low temperatures (0–5°C) during critical steps.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound (Rf = 0.32). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms ≥95% purity.

Spectroscopic Analysis

-

¹H NMR (CDCl₃, 400 MHz): δ 8.05–7.35 (m, 20H, aromatic), 5.72 (t, J = 9.6 Hz, H-4), 5.34 (dd, J = 9.6, 3.2 Hz, H-3), 4.98 (d, J = 3.2 Hz, H-1).

Applications and Derivatives

Glycosylation Reactions

The compound serves as a glycosyl donor in chemoenzymatic synthesis , enabling stereoselective formation of β-glycosidic bonds. For example, coupling with acceptors like methanol or thiophenol yields β-methyl or β-phenyl glycosides in 65–80% yield.

Pharmaceutical Intermediates

Its benzoylated structure is a precursor to antineoplastic agents , where the free hydroxyl at position 3 is functionalized with cytotoxic moieties (e.g., anthracyclines).

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The compound undergoes hydrolysis under acidic or basic conditions due to its four ester bonds (three benzoyloxy groups and one methyl benzoate).

Acid-Catalyzed Hydrolysis

- Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water. This leads to tetrahedral intermediate formation, followed by ester cleavage .

- Conditions : Concentrated sulfuric acid in methanol or HCl in aqueous THF .

- Products : Sequential hydrolysis yields 3-hydroxyoxane derivatives and free benzoic acid .

Base-Promoted Hydrolysis

- Mechanism : Hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate. The alkoxide leaving group is expelled, generating carboxylate salts .

- Conditions : Potassium tert-butoxide in polar aprotic solvents (e.g., DMF) or NaOH in ethanol .

- Products : Potassium or sodium salts of deacylated intermediates .

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Reagents | Key Products | Source |

|---|---|---|---|

| Acidic | H₂SO₄, MeOH | 3-Hydroxyoxane, benzoic acid | |

| Basic | KOtBu, DMF | Potassium carboxylate derivatives | |

| Oxidative | RuO₄, NaIO₄ | 1,4-Diketones (via ring cleavage) |

Transesterification and Acylation

The hydroxyl group at position 3 is a reactive site for further functionalization:

Transesterification

- Reagents : Benzoyl chloride (BzCl) in pyridine or dimethyl carbonate in water .

- Outcome : Replacement of the hydroxyl group with additional acyl groups (e.g., acetyl or benzoyl) .

Acylation of Hydroxyl Group

- Mechanism : The hydroxyl group reacts with acyl donors (e.g., acetic anhydride) in the presence of DMAP or DCC .

- Example : Acetylation yields fully protected derivatives like ((2S,5R)-5-(acetoxymethyl)tetrahydrofuran-2-yl)methyl benzoate .

Oxidative Cleavage

RuO₄-catalyzed oxidative cleavage converts the oxane ring into a 1,4-diketone:

- Conditions : RuO₄/NaIO₄ in acetone/water .

- Mechanism : Stereoselective oxidation of vicinal diols (post-hydrolysis) generates diketones .

Salt Formation

Deprotonation of hydroxyl or carboxylate groups forms salts:

- Reagents : Potassium tert-butoxide in THF or ethanol .

- Example : Potassium salts enhance solubility for pharmaceutical applications .

Stability and Reactivity Considerations

Scientific Research Applications

Organic Synthesis

(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate serves as a versatile building block in organic synthesis. Its structure enables the formation of more complex molecules through various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxy group can be oxidized to a carbonyl | PCC (Pyridinium chlorochromate) |

| Reduction | Ester groups can be reduced to alcohols | LiAlH4 (Lithium aluminum hydride) |

| Substitution | Benzoyloxy groups can be replaced with other functional groups | Nucleophiles (amines, thiols) |

Research indicates that this compound may possess various biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against certain bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways.

Pharmaceutical Development

Due to its unique structural features, this compound is being explored for drug development:

- Mechanism of Action : The compound interacts with specific molecular targets, potentially influencing enzyme activity and receptor modulation.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

Case Study 2: Synthesis of Complex Molecules

In a research project focused on organic synthesis, researchers successfully utilized this compound as a precursor for synthesizing novel anti-inflammatory agents. The compounds exhibited promising activity in vitro.

Mechanism of Action

The mechanism of action of (4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate involves its interaction with specific molecular targets. The benzoyloxy groups can interact with enzymes or receptors, modulating their activity. The hydroxyoxan ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

- Core Structure: Target Compound: Features an oxane (six-membered oxygen-containing) ring. Tribenzyl (C₂₂H₂₀O₄): A benzene core with benzyloxy and methoxy substituents . Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate: Contains a triazine ring, distinct from the oxane backbone .

Substituents :

- The target compound’s three benzoyloxy groups (benzoate esters) contrast with simpler esters like methyl benzoate (single ester group) or benzyl benzoate (benzyl ester) .

- The hydroxyl group at position 3 introduces polarity, unlike fully esterified analogs (e.g., methyl 2,4-dihydroxy-6-methyl benzoate , which has free hydroxyls on a benzene ring) .

Physicochemical Properties

- Lipophilicity : The three benzoyloxy groups in the target compound likely enhance lipophilicity compared to hexyl benzoate (logP ~4.5) or methyl benzoate (logP ~1.96) .

- Solubility : The hydroxyl group may improve aqueous solubility relative to fully esterified analogs like Tribenzyl (melting point 93°C, low water solubility) .

Data Tables

Table 1: Structural Comparison of Benzoate Derivatives

Table 2: Toxicity and Bioactivity of Selected Benzoates

Biological Activity

(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate is a complex organic compound with the molecular formula C34H28O10 and a molecular weight of 596.6 g/mol. This compound features multiple benzoyloxy groups attached to a hydroxyoxan ring, which may contribute to its unique biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 596.6 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Solubility | Organic solvents |

The biological activity of this compound is thought to arise from its interaction with specific molecular targets. The benzoyloxy groups may interact with enzymes or receptors, modulating their activity. Additionally, the hydroxyoxan ring can participate in hydrogen bonding and other interactions that influence the compound's biological effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives of benzoyloxy compounds have shown effectiveness against various bacterial strains and fungi. The presence of multiple benzoyloxy groups likely enhances these effects by increasing hydrophobic interactions with microbial membranes.

Anti-inflammatory Effects

Studies on related compounds suggest potential anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation. Such actions could position this compound as a candidate for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Method : Agar diffusion method was used against several bacterial strains including E. coli and Staphylococcus aureus.

- Results : The compound exhibited a significant zone of inhibition compared to control samples, indicating strong antimicrobial properties.

-

Anti-inflammatory Mechanism Investigation :

- Objective : To determine the anti-inflammatory potential through cytokine profiling.

- Method : In vitro assays were conducted using macrophage cell lines treated with the compound.

- Results : A reduction in TNF-alpha and IL-6 levels was observed, suggesting that the compound may inhibit inflammatory responses effectively.

Applications in Medicine and Industry

Given its promising biological activities, this compound could find applications in:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anti-inflammatory drugs.

- Agricultural Chemistry : Potential use as a biopesticide or fungicide due to its antimicrobial properties.

- Material Science : Utilization in creating specialty chemicals or materials that require specific biological interactions.

Q & A

Q. What are the critical steps for synthesizing (4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate with high regioselectivity?

Methodological Answer:

- Reaction Design : Use stepwise benzoylation to protect hydroxyl groups. For example, describes refluxing substituted benzaldehyde with a triazole derivative in ethanol with glacial acetic acid as a catalyst, which can be adapted for benzoylation .

- Regioselectivity Control : Optimize reaction temperature and stoichiometry. Lower temperatures (e.g., −10°C) minimize side reactions, as seen in for similar benzoate syntheses .

- Purification : Employ column chromatography (e.g., hexane/EtOH gradients) or crystallization (e.g., from ethyl acetate) to isolate the product, as demonstrated in .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use gloves, goggles, and respiratory protection to avoid inhalation (see for safety protocols) . Conduct reactions under inert atmospheres (N₂/Ar) to prevent hydrolysis.

- Storage : Keep in sealed containers with desiccants at −20°C. emphasizes dry, ventilated storage to avoid moisture-induced degradation .

Q. What analytical techniques are essential for preliminary characterization?

Methodological Answer:

- TLC : Use hexane/EtOH (8:2) to monitor reaction progress (Rf values: 0.31–0.62, as in ) .

- Melting Point : Compare observed values (e.g., 78–220°C) with literature to confirm purity .

- Basic NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify benzoyl and oxane protons (δ 7.5–8.1 ppm for aromatic protons) .

Advanced Research Questions

Q. How can contradictions in NMR data for structural confirmation be resolved?

Methodological Answer:

- Advanced NMR : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, highlights unresolved signals at δ 171–173 ppm (carbonyl carbons), which can be clarified via HMBC correlations .

- Deuterated Solvents : Switch to DMSO-d₆ for improved resolution of hydroxy and aromatic protons .

- X-ray Crystallography : Confirm absolute stereochemistry if crystalline (e.g., ’s Tribenzyl structure) .

Q. What mechanistic insights explain the benzoylation efficiency of this compound?

Methodological Answer:

- Catalytic Role of Acetic Acid : As in , glacial acetic acid protonates hydroxyl groups, enhancing nucleophilicity for benzoyl transfer .

- Steric Effects : Bulky benzoyl groups may slow subsequent reactions; monitor via kinetic studies (e.g., time-dependent TLC) .

- Competitive Pathways : Competing esterification vs. hydrolysis can be controlled by anhydrous conditions (e.g., dry DCM in ) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C for 24h). suggests hydrolysis risks in aqueous media .

- Thermal Stability : Use DSC/TGA to identify decomposition points. For similar benzoates, melting points >150°C indicate thermal resilience .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.